![molecular formula C22H27N3O3 B5137841 3-(2H-1,3-Benzodioxol-5-YL)-1-({1-[(4-methylphenyl)methyl]piperidin-4-YL}methyl)urea](/img/structure/B5137841.png)
3-(2H-1,3-Benzodioxol-5-YL)-1-({1-[(4-methylphenyl)methyl]piperidin-4-YL}methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2H-1,3-Benzodioxol-5-YL)-1-({1-[(4-methylphenyl)methyl]piperidin-4-YL}methyl)urea is a complex organic compound that features a benzodioxole ring, a piperidine ring, and a urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,3-Benzodioxol-5-YL)-1-({1-[(4-methylphenyl)methyl]piperidin-4-YL}methyl)urea typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Piperidine Ring: The piperidine ring can be synthesized via the hydrogenation of pyridine derivatives.
Coupling of the Benzodioxole and Piperidine Rings: This step involves the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to link the benzodioxole and piperidine rings through a urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization and hydrogenation steps, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the piperidine ring, potentially leading to the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the urea moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Secondary amines.
Substitution: Various substituted urea derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 3-(2H-1,3-Benzodioxol-5-YL)-1-({1-[(4-methylphenyl)methyl]piperidin-4-YL}methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to downstream effects on cellular pathways. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter synthesis, thereby modulating neurological function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2H-1,3-Benzodioxol-5-YL)-1-(piperidin-4-YL)urea: Lacks the 4-methylphenylmethyl group, which may affect its binding affinity and specificity.
3-(2H-1,3-Benzodioxol-5-YL)-1-(benzyl)piperidine: Contains a benzyl group instead of the urea moiety, which may alter its chemical reactivity and biological activity.
3-(2H-1,3-Benzodioxol-5-YL)-1-(methyl)piperidine: Contains a methyl group instead of the urea moiety, which may affect its pharmacokinetic properties.
Uniqueness
The presence of the 4-methylphenylmethyl group in 3-(2H-1,3-Benzodioxol-5-YL)-1-({1-[(4-methylphenyl)methyl]piperidin-4-YL}methyl)urea distinguishes it from similar compounds, potentially enhancing its binding affinity and specificity for certain molecular targets. This unique structural feature may also influence its pharmacokinetic and pharmacodynamic properties, making it a promising candidate for further research and development.
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[[1-[(4-methylphenyl)methyl]piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-16-2-4-18(5-3-16)14-25-10-8-17(9-11-25)13-23-22(26)24-19-6-7-20-21(12-19)28-15-27-20/h2-7,12,17H,8-11,13-15H2,1H3,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGFHNOEFJWIMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC(CC2)CNC(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
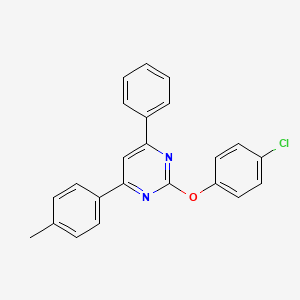

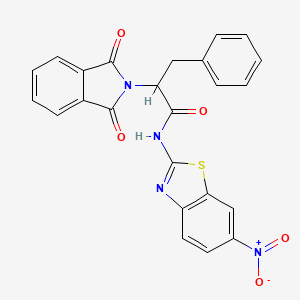
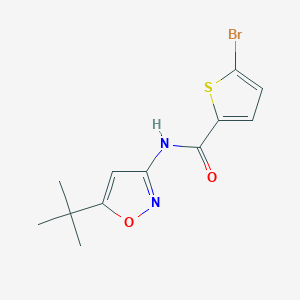

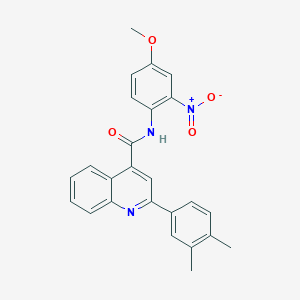
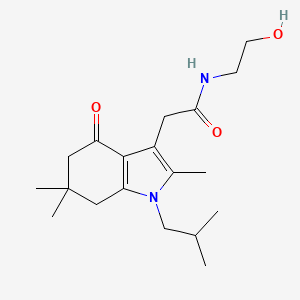
![4-[(phenylthio)acetyl]thiomorpholine 1,1-dioxide](/img/structure/B5137819.png)
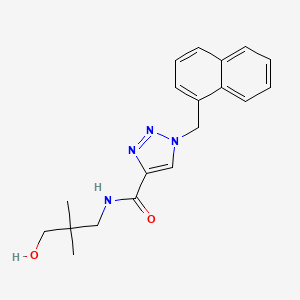
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(2-phenylethyl)benzamide](/img/structure/B5137828.png)

![2-[3-iodo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5137846.png)
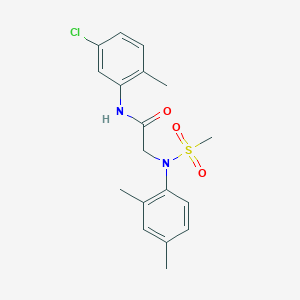
![1-(4-Chlorophenyl)-5-[[4-(dimethylamino)phenyl]iminomethyl]-6-hydroxypyrimidine-2,4-dione](/img/structure/B5137861.png)
